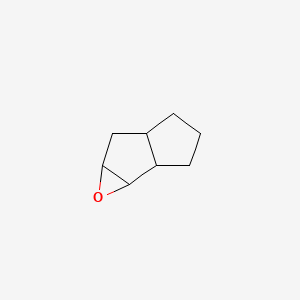

1,2-Epoxyoctahydropentalene

Description

BenchChem offers high-quality 1,2-Epoxyoctahydropentalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Epoxyoctahydropentalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6567-98-2 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-oxatricyclo[4.3.0.02,4]nonane |

InChI |

InChI=1S/C8H12O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-8H,1-4H2 |

InChI Key |

WMSIDAPKDOLAKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC3C(C2C1)O3 |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemical Architecture of Octahydropentalene 1,2-Oxide Derivatives

This guide provides an in-depth technical analysis of the stereochemistry, synthesis, and reactivity of octahydropentalene 1,2-oxide derivatives. It is designed for researchers engaged in complex natural product synthesis (e.g., polyquinanes, iridoids) and medicinal chemistry.

Structural Framework and Conformational Analysis

The core scaffold, octahydropentalene (bicyclo[3.3.0]octane), represents a fundamental bicyclic system consisting of two fused cyclopentane rings. Unlike its homolog decalin (bicyclo[4.4.0]decane), where the trans-fused isomer is significantly more stable, the cis-fused octahydropentalene is thermodynamically preferred by approximately 6–8 kcal/mol over the trans-isomer.

The "Open Book" Conformation

The cis-bicyclo[3.3.0]octane skeleton adopts a characteristic "open book" or "tent" shape. This geometry minimizes torsional strain by allowing both cyclopentane rings to adopt envelope-like conformations.

-

Convex Face (Exo): The outer surface of the "tent." Sterically accessible.

-

Concave Face (Endo): The inner surface, shielded by the folding of the two rings.

Nomenclature Clarification

In this guide, we utilize the pentalene numbering system (where bridgeheads are 3a/6a) alongside the IUPAC bicyclo[3.3.0] system (bridgeheads 1/5) for precision.

-

Target: Octahydropentalene 1,2-oxide.

-

IUPAC Equivalent: 2,3-epoxybicyclo[3.3.0]octane.

-

Precursor: 1,2,3,3a,4,6a-hexahydropentalene (or bicyclo[3.3.0]oct-2-ene).

Conformational Energy Diagram (DOT Visualization)

The following diagram illustrates the stability relationship between the fused isomers and the stereochemical pathways for epoxidation.

Figure 1: Conformational stability and divergent epoxidation pathways of the octahydropentalene scaffold.

Stereoselective Synthesis: The Epoxidation Protocol

The synthesis of octahydropentalene 1,2-oxides is dominated by the inherent steric bias of the bicyclic framework.

Substrate-Controlled Epoxidation (Steric Control)

When treating 1,2,3,3a,4,6a-hexahydropentalene with peracids (e.g., m-CPBA), the reagent approaches from the convex (exo) face. The concave face is sterically shielded by the endo-hydrogens of the adjacent ring.

-

Major Product: exo-1,2-epoxyoctahydropentalene.

-

Selectivity: Typically >95:5 (exo:endo).

Directed Epoxidation (Hydroxyl-Assisted)

If a hydroxyl group is present at the C3 position (allylic) or C4 (homoallylic) on the concave face, it can direct the epoxidation to the endo face via hydrogen bonding with the oxidant (e.g., Vanadyl acetylacetonate/t-BuOOH or mCPBA in non-polar solvents).

Experimental Protocol: Synthesis of exo-1,2-Epoxyoctahydropentalene

Objective: Stereoselective formation of the exo-epoxide from bicyclo[3.3.0]oct-2-ene.

Reagents:

-

Bicyclo[3.3.0]oct-2-ene (1.0 equiv)

-

m-Chloroperbenzoic acid (mCPBA) (1.2 equiv, 70-75% purity)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated NaHCO₃ and Na₂SO₃ solutions.

Methodology:

-

Preparation: Dissolve bicyclo[3.3.0]oct-2-ene (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve mCPBA (12 mmol) in DCM (30 mL) and add it dropwise to the alkene solution over 30 minutes. The slow addition controls the exotherm and minimizes ring-opening side reactions.

-

Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature over 1 hour. Monitor consumption of the alkene by TLC (stain with KMnO₄ or Anisaldehyde).

-

Workup (Critical for Stability):

-

Quench excess peroxide by adding saturated aqueous Na₂SO₃ (20 mL) and stirring for 15 minutes (verify negative peroxide test).

-

Neutralize m-chlorobenzoic acid by washing with saturated NaHCO₃ (3 x 30 mL). Note: Acidic byproducts can catalyze the rearrangement of the epoxide to a ketone.

-

Wash with brine, dry over MgSO₄, and concentrate in vacuo at low temperature (<30°C).

-

-

Purification: Flash column chromatography on silica gel (pre-treated with 1% triethylamine to ensure basicity) using Hexanes/EtOAc (9:1).

Yield & Characterization:

-

Typical Yield: 85–92%.

-

Stereochemistry Validation:

-

¹H NMR: The epoxide protons (H1, H2) typically appear as a multiplet at δ 3.2–3.5 ppm.

-

Coupling Constant (

): In the exo-isomer, the coupling between the bridgehead proton (H3a) and the epoxide proton (H1) is near zero (

-

Reactivity: Nucleophilic Ring Opening

The strain energy of the oxirane ring fused to the cyclopentane system drives reactivity. However, the regioselectivity is governed by the "Fürst-Plattner rule" equivalent for five-membered rings—favoring trans-diaxial-like opening.

Regioselectivity and Stereochemistry

Nucleophiles (Nu⁻) attack the epoxide carbon from the back side (inversion of configuration).

-

Exo-Epoxide: Nucleophilic attack occurs from the endo (concave) face.

-

Regiocontrol: In unsubstituted systems, attack at C1 and C2 is statistically equivalent. In substituted systems, attack occurs at the less hindered or more electropositive carbon (depending on conditions).

"Torsional Steering" in Polyquinane Synthesis

In complex polyquinane synthesis (e.g., Pentalenolactones), the conformation of the ring system can override steric effects. "Torsional steering" can force nucleophiles to attack a specific carbon to minimize eclipsing interactions in the transition state.

Reaction Pathway Diagram[1]

Figure 2: Mechanism of nucleophilic ring opening for exo-octahydropentalene oxides.

Analytical Data Summary

The following table summarizes key spectroscopic markers to distinguish stereoisomers.

| Feature | cis-Fused (Exo-Epoxide) | cis-Fused (Endo-Epoxide) | trans-Fused Epoxide |

| Stability | Most Stable | Intermediate | Highly Unstable |

| ¹H NMR | < 1 Hz (Singlet-like) | 4–6 Hz (Doublet-like) | N/A (Rare) |

| ¹³C NMR (C-O) | δ 55–60 ppm | δ 52–58 ppm | - |

| NOE Signal | Strong NOE between H-epox and H-endo | Strong NOE between H-epox and H-bridgehead | - |

References

-

Paquette, L. A. (1979). "The conceptualization, development, and application of the domino Diels-Alder reaction in the synthesis of polyquinane natural products." Topics in Current Chemistry. Link

- Whitesell, J. K., & Minton, M. A. (1987). "Stereochemical control in polycyclic systems." Stereochemical Control in Organic Synthesis.

-

Mehta, G., & Rao, K. S. (1985). "Synthetic studies on polyquinanes: A stereoselective entry into the pentalenolactone system." Journal of the Chemical Society, Chemical Communications. Link

-

Cope, A. C., et al. (1962). "Proximity Effects.[1] XIII. Stereochemistry of the cis-Bicyclo[3.3.0]octan-2-ols." Journal of the American Chemical Society.[1] Link

-

Seto, H., & Yonehara, H. (1980).[2] "Studies on the biosynthesis of pentalenolactone. III. Isolation of a biosynthetic intermediate hydrocarbon, pentalenene."[2][3] The Journal of Antibiotics. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Studies on the biosynthesis of pentalenolactone. III. Isolation of a biosynthetic intermediate hydrocarbon, pentalenene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic Pentalenolactone in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Reactivity: A Deep Dive into Ring Strain Energy in Fused Tricyclic Epoxide Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Energetic Landscape of Constrained Molecules

In the intricate world of organic chemistry and drug development, the architecture of a molecule dictates its function. Among the vast array of molecular frameworks, fused tricyclic systems containing an epoxide moiety present a unique and compelling area of study. These structures, often found at the core of complex natural products and potent pharmaceuticals, harbor a significant amount of potential energy locked within their strained ring systems. This "ring strain energy" is not merely a structural curiosity; it is a powerful driving force that governs their reactivity, dictates their synthetic accessibility, and ultimately influences their biological activity. Understanding and quantifying this strain is paramount for any scientist seeking to harness the synthetic potential or predict the metabolic fate of these fascinating molecules. This guide provides a comprehensive exploration of ring strain energy in fused tricyclic epoxide systems, from its theoretical underpinnings to its practical implications in the laboratory.

Deconstructing Ring Strain: The Trifecta of Destabilization in Fused Systems

At its core, ring strain energy (RSE) represents the excess energy a cyclic molecule possesses compared to a hypothetical, strain-free acyclic analogue.[1] This energy arises from the deviation of bond angles and lengths from their ideal values, as well as non-bonded interactions forced by the cyclic structure. In fused tricyclic epoxide systems, this strain is a complex interplay of three primary factors:

-

Angle Strain (Baeyer Strain): First conceptualized by Adolf von Baeyer, this form of strain arises from the distortion of bond angles from their optimal values.[2][3] For sp³-hybridized carbon atoms, the ideal tetrahedral angle is 109.5°.[4] The three-membered epoxide ring inherently forces these angles to be approximately 60°, inducing significant angle strain.[5][6] When this strained epoxide is fused to other rings, particularly in a rigid tricyclic framework, the angle strain can be further exacerbated throughout the entire system.

-

Torsional Strain (Pitzer Strain): This strain results from the eclipsing of bonds on adjacent atoms.[7] In a flexible acyclic molecule, bonds can rotate to adopt a staggered conformation, minimizing this repulsion. However, the rigid nature of fused rings often forces bonds into eclipsed or near-eclipsed arrangements, leading to a substantial increase in torsional strain.[6] The fusion of an epoxide ring can lock adjacent substituents into conformations that would otherwise be highly unfavorable.

-

Transannular Strain (Prelog Strain): Unique to medium and large rings, and particularly relevant in bridged bicyclic and tricyclic systems, transannular strain arises from steric interactions between atoms across the ring.[8] In certain conformations of fused tricyclic epoxides, atoms on opposite sides of the ring system can be forced into close proximity, leading to van der Waals repulsion and a significant energetic penalty.

The combination of these three types of strain makes fused tricyclic epoxide systems highly energetic and, consequently, highly reactive. The release of this stored energy provides a powerful thermodynamic driving force for ring-opening reactions.[5][9]

Quantifying the Strain: A Dual Approach of Experiment and Computation

Determining the ring strain energy of a molecule is not a trivial task and often requires a combination of experimental and computational methods.

Experimental Determination: The Heat of the Matter

The classical experimental method for determining ring strain energy involves calorimetry. By measuring the heat of combustion or heat of hydrogenation of the strained molecule and comparing it to that of a suitable strain-free reference compound, the excess energy due to strain can be calculated.[10]

Experimental Protocol: Bomb Calorimetry for Heat of Combustion

-

Sample Preparation: A precisely weighed sample of the purified fused tricyclic epoxide is placed in a sample holder within a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 20-30 atm).

-

Immersion: The sealed bomb is immersed in a known quantity of water in a well-insulated container (the calorimeter).

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is carefully measured with a high-precision thermometer.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.

-

Comparison: The experimental heat of combustion is compared to the theoretical heat of combustion calculated for a strain-free acyclic analogue with the same atomic composition. The difference between these values provides the ring strain energy.

The choice of a suitable strain-free reference is a critical aspect of this method and can significantly influence the final calculated strain energy.[11]

Computational Chemistry: In Silico Insights into Molecular Energetics

With the advancement of computational power, theoretical methods have become an indispensable tool for estimating ring strain energy.[1][12] These methods offer a faster and often more accessible alternative to experimental calorimetry.

A common and reliable computational approach involves the use of isodesmic and homodesmotic reactions .[13][14] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, effectively canceling out systematic errors in the calculations.[15] The enthalpy change of such a reaction, calculated using quantum mechanical methods, directly corresponds to the strain energy of the cyclic molecule.[13][16]

Computational Workflow: Determining Ring Strain Energy via Homodesmotic Reactions

Caption: Conceptual illustration of Bredt's Rule.

While traditionally considered a strict prohibition, recent synthetic advances have demonstrated that highly reactive "anti-Bredt" olefins can be generated and trapped under specific conditions. [17]The formation of carbocations or radical intermediates at bridgehead positions is also disfavored due to the inability to achieve a planar, sp²-hybridized geometry. This has significant implications for the regioselectivity of epoxide ring-opening reactions in these systems, as carbocationic intermediates at bridgehead positions are highly destabilized.

Synthetic Implications and Exploitation of Ring Strain

The high ring strain energy of fused tricyclic epoxides is not just a challenge to be overcome; it is a powerful tool for synthetic chemists. The release of this strain can drive a wide variety of chemical transformations, often with high stereoselectivity. [6][9] Key Synthetic Applications:

-

Nucleophilic Ring-Opening: Epoxides are highly susceptible to attack by nucleophiles, a reaction driven by the relief of ring strain. [5][18]In fused tricyclic systems, the regioselectivity and stereoselectivity of this opening are often strictly controlled by the rigid framework, allowing for the precise installation of new functional groups. [19]* Rearrangement Reactions: The strain within these systems can facilitate complex skeletal rearrangements upon treatment with Lewis or Brønsted acids, leading to the formation of novel and intricate molecular architectures.

-

Transannular Cyclizations: In appropriately substituted systems, the proximity of reactive centers forced by the fused ring structure can lead to transannular reactions, forming new rings and rapidly increasing molecular complexity. [20][21] The strategic use of strained epoxide intermediates is a cornerstone of many total syntheses of complex natural products and is a critical consideration in the design of novel drug candidates. [22]

Conclusion: From Strain to Function

The ring strain energy inherent in fused tricyclic epoxide systems is a fundamental property that profoundly influences their stability, reactivity, and synthetic utility. A thorough understanding of the origins of this strain, coupled with the ability to accurately quantify it through both experimental and computational means, provides researchers with the predictive power to design novel synthetic strategies and to anticipate the chemical behavior of these complex molecules. For professionals in drug development, an appreciation of the energetic landscape of these systems is crucial for understanding potential metabolic pathways and for designing molecules with tailored reactivity and stability profiles. As synthetic methods become more sophisticated and computational tools more powerful, the ability to harness the latent energy within these strained frameworks will continue to open new frontiers in chemical synthesis and medicinal chemistry.

References

-

Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. (n.d.). OSTI.GOV. Retrieved March 4, 2026, from [Link]

-

Zhang, Y., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. Retrieved March 4, 2026, from [Link]

-

Epoxides Ring-Opening Reactions. (2020, June 18). Chemistry Steps. Retrieved March 4, 2026, from [Link]

-

Zhang, Y., et al. (2025, October 12). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. JACS Au. Retrieved March 4, 2026, from [Link]

-

Ring strain energies: Substituted rings, norbornanes, norbornenes and norbornadienes. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

synthesis and reactions of bridged bicyclic compounds. (n.d.). University of Glasgow. Retrieved March 4, 2026, from [Link]

-

Comparing Models for Measuring Ring Strain of Common Cycloalkanes. (n.d.). CORE. Retrieved March 4, 2026, from [Link]

-

Baeyer's strain theory, proposed by the German chemist Adolf von Baey. (2025, August 13). askIITians. Retrieved March 4, 2026, from [Link]

-

Computational studies of ring cleavage and deoxygenation reactions of a σ3λ3-oxaphosphirane. (2024, September 24). RSC Publishing. Retrieved March 4, 2026, from [Link]

-

Synthetic strategies overcome Bredt's rule, unlocking complex bridgehead alkenes. (2024, November 7). Chemistry World. Retrieved March 4, 2026, from [Link]

-

Ring Strain Energies from ab Initio Calculations. (n.d.). Journal of the American Chemical Society. Retrieved March 4, 2026, from [Link]

-

What's Bredt's Rule? The problem with bridgehead alkenes. (2014, September 2). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]

-

Calculated ring strain energies (kJ mol~1) and corresponding homodesmotic reactions. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Epoxide. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

-

Zhang, Y., et al. (n.d.). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. PMC. Retrieved March 4, 2026, from [Link]

-

How to calculate ring strain energy? (2014, February 6). Chemistry Stack Exchange. Retrieved March 4, 2026, from [Link]

-

Bredt's rule. (2023, March 28). Purechemistry. Retrieved March 4, 2026, from [Link]

-

Stabilities – Baeyer's Strain Theory, Limitation of Baeyer's Strain Theory. (n.d.). Pharmaguideline. Retrieved March 4, 2026, from [Link]

-

POC II Unit V: Cycloalkane Unit V: Cycloalkanes A Stabilities – Baeyer's strain theory, limitation of Baeyer's strain th. (n.d.). L.S. College. Retrieved March 4, 2026, from [Link]

-

Enthalpy of Formation and Strain of Norbornane from Thermochemical Measurements and from ab Initio Calculations. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Bredt's rule: Easy explanation, evidence, limitation. (2014, September 2). Chemistry Notes. Retrieved March 4, 2026, from [Link]

-

Ring strain. (2020, June 7). LS College. Retrieved March 4, 2026, from [Link]

-

Bredt's Rule: Explanation, Example, and Application. (n.d.). Chemistry Learner. Retrieved March 4, 2026, from [Link]

-

(A) Angle strain in epoxide caused by less orbital overlap. (B)... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Synthesis and reactivity of nitrogen-containing strained cyclic 1,2,3-trienes. (2025, August 15). PubMed. Retrieved March 4, 2026, from [Link]

-

Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (n.d.). RSC Publishing. Retrieved March 4, 2026, from [Link]

-

Angle, Torsional and Steric Strains. (2025, April 27). Online Organic Chemistry Tutor. Retrieved March 4, 2026, from [Link]

-

On the Interpretation of Ring Strain. (n.d.). The Journal of Chemical Physics. Retrieved March 4, 2026, from [Link]

-

Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020, September 27). MDPI. Retrieved March 4, 2026, from [Link]

-

Epoxides - The Outlier Of The Ether Family. (2015, January 26). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]

-

Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. (n.d.). ChemRxiv. Retrieved March 4, 2026, from [Link]

-

Thermochemical Studies of Epoxides and Related Compounds. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

-

A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. (2020, April 30). MDPI. Retrieved March 4, 2026, from [Link]

-

Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides with Discrete Metal Complexes: Structure–Property Relationships. (n.d.). Chemical Reviews. Retrieved March 4, 2026, from [Link]

-

Reactions of Epoxides. (2020, July 22). YouTube. Retrieved March 4, 2026, from [Link]

-

Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

-

Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024, April 23). PMC. Retrieved March 4, 2026, from [Link]

-

What is the difference between angle strain, steric strain and torsional strain? (2017, September 20). Quora. Retrieved March 4, 2026, from [Link]

-

Construction of bicyclic ring systems via a transannular SmI2-mediated ketone-olefin cyclization strategy. (2007, March 2). PubMed. Retrieved March 4, 2026, from [Link]

-

Baeyer Strain Theory. (2019, December 28). YouTube. Retrieved March 4, 2026, from [Link]

-

Explain Baeyer's strain theory in detail. (2024, November 12). Filo. Retrieved March 4, 2026, from [Link]

-

Angle Strain and Torsional Strain - Concept+ Definition+ Examples #mscchemistrynotes #heterocyclic. (2022, October 11). YouTube. Retrieved March 4, 2026, from [Link]

-

What makes an epoxide stable? (2012, April 29). Chemistry Stack Exchange. Retrieved March 4, 2026, from [Link]

-

Naming Bicyclic Compounds – Fused, Bridged, and Spiro. (2014, August 14). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]

-

Alicyclic Chemistry. Lecture 2 3. Transannular Strain (Medium, 8 – 11 membered, rings) In cyclooctane the preferred conformati. (n.d.). University of Liverpool. Retrieved March 4, 2026, from [Link]

-

(a) Computationally analyzed epoxide ring-opening reactions under basic... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. Baeyer’s strain theory, proposed by the German chemist Adolf von Baey - askIITians [askiitians.com]

- 3. Explain Baeyer's strain theory in detail. | Filo [askfilo.com]

- 4. Stabilities – Baeyer’s Strain Theory, Limitation of Baeyer’s Strain Theory | Pharmaguideline [pharmaguideline.com]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemistryworld.com [chemistryworld.com]

- 18. Epoxide - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. theses.gla.ac.uk [theses.gla.ac.uk]

- 21. Construction of bicyclic ring systems via a transannular SmI2-mediated ketone-olefin cyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Epoxypentalene Scaffold: A Covert Player in the World of Terpene Natural Products

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The epoxypentalene scaffold, a bicyclo[3.3.0]octane framework featuring an epoxide moiety, represents a structurally intriguing and biologically relevant motif within the vast chemical space of terpenoids. While not as ubiquitously recognized as other terpene skeletons, its natural occurrence, particularly in microbial and marine-derived compounds, is gaining increasing attention from the scientific community. This technical guide provides an in-depth exploration of the natural occurrence of epoxypentalene scaffolds in terpenes, with a primary focus on the well-characterized pentalenolactone family of sesquiterpenoids. We delve into the biosynthetic machinery responsible for the formation of this unique scaffold, detailing the enzymatic cascades that transform linear precursors into complex polycyclic architectures. Furthermore, this guide offers practical, field-proven methodologies for the isolation, purification, and structural elucidation of these fascinating natural products, equipping researchers with the necessary tools to explore this promising class of compounds for drug discovery and development.

Introduction: The Allure of the Fused Bicyclic System

Terpenoids, a large and diverse class of natural products derived from isoprene units, have long been a cornerstone of drug discovery, yielding a plethora of compounds with a wide range of biological activities.[1][2] Within this expansive family, molecules featuring fused ring systems often exhibit potent and selective bioactivities due to their rigidified conformations and unique three-dimensional topographies. The pentalene scaffold, a bicyclo[3.3.0]octane system, is one such privileged structure. The introduction of an epoxide ring to this framework, forming the epoxypentalene core, further enhances its chemical reactivity and potential for biological interactions. This guide will illuminate the known natural products bearing this scaffold, their biosynthetic origins, and the experimental approaches to their study.

The Pentalenolactone Family: A Case Study in Epoxypentalene Biosynthesis

The most well-documented examples of naturally occurring terpenes featuring a functionalized pentalene scaffold that undergoes epoxidation are the pentalenolactones. These sesquiterpenoid antibiotics, isolated from various Streptomyces species, have garnered significant interest due to their antimicrobial and cytotoxic properties.[3]

The Pentalenolactone Biosynthetic Pathway: A Symphony of Enzymes

The biosynthesis of pentalenolactone serves as an excellent model for understanding the enzymatic construction of the epoxypentalene scaffold. The pathway is initiated from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and involves a cascade of enzymatic reactions, including cyclization and a series of oxidative modifications.

The key steps in the pentalenolactone biosynthetic pathway are as follows:

-

Cyclization: The pathway commences with the cyclization of FPP to the tricyclic hydrocarbon pentalenene, a reaction catalyzed by the enzyme pentalenene synthase.

-

Oxidation: A series of oxidation reactions, primarily mediated by cytochrome P450 monooxygenases (P450s), then decorate the pentalenene skeleton. These P450 enzymes are responsible for introducing hydroxyl groups and ultimately forming the epoxide and lactone functionalities that are characteristic of the pentalenolactone family.[4][5][6]

The following diagram illustrates the core biosynthetic pathway leading to the pentalenolactone scaffold.

Caption: Workflow for Streptomyces fermentation.

Extraction and Purification of Epoxypentalene Terpenes

Following fermentation, the next crucial step is the efficient extraction and purification of the target compounds from the culture broth and mycelium.

Protocol 2: Extraction and Purification of Pentalenolactone Analogs [3]

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the mycelium with an organic solvent such as ethyl acetate or methanol.

-

Extract the culture broth separately with an immiscible organic solvent like ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Chromatographic Purification:

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel or a reversed-phase material (e.g., C18). Elute with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or methanol-water) to fractionate the extract.

-

Preparative HPLC: Further purify the fractions containing the target compounds using preparative High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18) to obtain the pure compounds.

-

Structural Elucidation: Unraveling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques.

4.3.1. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental composition.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is typically employed:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to establish connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Pentalenolactone Analog [7]

| Position | ¹³C δ (ppm) | ¹H δ (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 45.2 | 2.5 (m) |

| 2 | 135.8 | 5.8 (d, 2.5) |

| 3 | 128.4 | - |

| ... | ... | ... |

| 15 | 21.5 | 1.1 (s) |

(Note: This is a representative example, and actual chemical shifts will vary depending on the specific pentalenolactone analog and the solvent used for analysis.)

Conclusion and Future Perspectives

The epoxypentalene scaffold, exemplified by the pentalenolactone family of natural products, represents a fascinating area of terpene chemistry. The intricate biosynthetic pathways leading to these complex molecules, orchestrated by a suite of specialized enzymes, offer exciting opportunities for synthetic biology and metabolic engineering approaches to produce novel analogs with enhanced or new biological activities. The experimental protocols detailed in this guide provide a solid foundation for researchers to delve into the discovery, isolation, and characterization of these promising compounds. As our exploration of microbial and marine biodiversity continues, it is highly probable that more terpenes featuring the epoxypentalene scaffold will be discovered, further enriching our understanding of nature's chemical ingenuity and providing new leads for the development of future therapeutics.

References

- Syntheses of Epoxyguaiane Sesquiterpenes (-)-Englerin A, (-)-Oxyphyllol, (+)-Orientalol E, and (+)-Orientalol F: A Synthetic Biology Approach. (2020). PubMed.

- The biosynthesis pathway of guaianolide. The left guaianolide is transformed by germacranolides intermediates, and the right guaianolide is formed directly by oxidation and dehydration. (n.d.).

- Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. (2021). MDPI.

- Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series. (n.d.). PubMed Central.

- Chemoenzymatic Epoxidation of Terpenes by Lyophilized Mycelium of Psychrophilic Cladosporium cladosporioides 01. (2024).

- Generation of Complexity in Fungal Terpene Biosynthesis: Discovery of a Multifunctional Cytochrome P450 in the Fumagillin P

- Multidomain P450 Epoxidase and a Terpene Cyclase from the Ascochlorin Biosynthetic Pathway in Fusarium sp. (2019).

- A Review of Terpenes from Marine-Derived Fungi: 2015–2019. (n.d.). PubMed Central.

- Cytochrome P450 enzymes in fungal natural product biosynthesis. (2021). Shengying Li.

- Talaronoids A–D: four fusicoccane diterpenoids with an unprecedented tricyclic 5/8/6 ring system from the fungus Talaromyces stipit

- Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. (2021). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review of Terpenes from Marine-Derived Fungi: 2015–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of Complexity in Fungal Terpene Biosynthesis: Discovery of a Multifunctional Cytochrome P450 in the Fumagillin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 7. semanticscholar.org [semanticscholar.org]

Technical Whitepaper: Stereochemical Determinants in 1,2-Epoxyoctahydropentalene

This guide provides an in-depth technical analysis of 1,2-epoxyoctahydropentalene , focusing on the critical stereochemical distinctions between its cis- and trans-isomers.

In the context of bicyclo[3.3.0]octane systems (octahydropentalenes), "cis- and trans-" primarily refers to the ring fusion stereochemistry (the relationship between the two bridgehead hydrogens). However, it can also refer to the relative configuration of the epoxide with respect to the bridgehead hydrogens (exo/endo or syn/anti) within the stable cis-fused system. This guide addresses both, with a primary focus on the thermodynamic and synthetic implications of the ring fusion.

Executive Summary

The chemical behavior, stability, and synthetic utility of 1,2-epoxyoctahydropentalene are dictated by the stereochemistry of the bicyclic core. Unlike decalins (bicyclo[4.4.0]decane), where the trans-fused isomer is stable, the bicyclo[3.3.0]octane core exhibits a reversal of stability:

-

cis-Fused Isomer: Thermodynamically stable (

is significantly lower), adopts a flexible "cup" or "open book" conformation. It is the standard scaffold for polyquinane natural products. -

trans-Fused Isomer: Highly strained (

6–9 kcal/mol less stable than cis), rigid, and kinetically labile. It is rarely isolated without stabilizing substituents.

For drug development, the cis-fused epoxide is a versatile, stable electrophile, whereas the trans-fused analog represents a high-energy intermediate or a target for specific strain-release reactivity.

Part 1: Structural Dynamics & Thermodynamics

Conformational Analysis of the Core

The octahydropentalene skeleton consists of two fused cyclopentane rings. The strain energy profile is governed by the ability of the rings to adopt envelope conformations that minimize torsional strain.

| Feature | cis-1,2-Epoxyoctahydropentalene | trans-1,2-Epoxyoctahydropentalene |

| Ring Fusion | cis (Bridgehead H's are syn) | trans (Bridgehead H's are anti) |

| Core Shape | Concave "Cup" shape ( | Rigid, twisted S-shape |

| Strain Energy | Low (Relatively unstrained) | High (Significant angle strain at bridgeheads) |

| Thermodynamics | Stable (Major isomer at equilibrium) | Unstable (Minor/Transient) |

| Epoxide Orientation | Can be exo (convex) or endo (concave) | Fixed by rigid lattice |

The "cis-Effect" in Bicyclo[3.3.0] Systems

In two fused five-membered rings, a trans-junction requires the bridgehead bonds to span a large distance, introducing severe angle strain. In contrast, the cis-junction allows both rings to pucker comfortably. Consequently, cis-1,2-epoxyoctahydropentalene is the species typically encountered in synthesis and nature.

Diagram 1: Stereochemical Topography

The following diagram illustrates the structural difference and the "cup" shape of the cis-isomer.

Caption: Structural divergence of octahydropentalene epoxides. The cis-fused system allows for exo/endo isomerism, while the trans-fused system is intrinsically strained.

Part 2: Synthetic Methodologies

Synthesis of cis-1,2-Epoxyoctahydropentalene

The synthesis typically proceeds via the epoxidation of cis-bicyclo[3.3.0]oct-2-ene. The reaction is highly stereoselective due to the concave shape of the molecule.

-

Reagent: m-Chloroperbenzoic acid (mCPBA) or Dimethyldioxirane (DMDO).

-

Substrate: cis-Bicyclo[3.3.0]oct-2-ene.

-

Mechanism: The "cup" shape of the cis-fused rings sterically shields the endo (concave) face. The oxidant approaches from the exo (convex) face.

-

Result: Formation of exo-cis-1,2-epoxyoctahydropentalene (>95% diastereoselectivity).

Synthesis of trans-1,2-Epoxyoctahydropentalene

Accessing the trans-fused epoxide is challenging and often requires indirect methods or rearrangement of precursors that already possess the trans-fusion (which are themselves rare).

-

Method: Photoinduced radical cyclization or rearrangement of strained precursors.

-

Stability Note: trans-Fused bicyclo[3.3.0]octanes often isomerize to the cis-form under thermal or acidic conditions.

Part 3: Reactivity & Mechanism

The reactivity difference is driven by strain release .

Nucleophilic Ring Opening

-

cis-Epoxide: Undergoes standard

opening. The attack typically occurs trans to the epoxide oxygen. Due to the flexibility of the cis-fused system, the ring can adapt to the transition state, allowing for predictable opening to trans-1,2-diols or amino-alcohols. -

trans-Epoxide: Extremely reactive due to the inherent strain of the trans-fusion. Nucleophilic attack is often accompanied by skeletal rearrangement or relief of ring strain, sometimes leading to fragmentation.

Acid-Catalyzed Rearrangement (Meinwald Rearrangement)

Epoxides rearrange to ketones or aldehydes under Lewis acid catalysis (

-

Pathway: 1,2-Hydride shift.

-

Selectivity: In the cis-fused system, the migrating group is dictated by the requirement for orbital overlap with the

of the C-O bond.

Diagram 2: Reactivity Workflow

Caption: Divergent reactivity pathways for the stable cis-epoxide isomer.

Part 4: Analytical Characterization (NMR)

Distinguishing the isomers requires careful analysis of coupling constants (

| Parameter | cis-Fused Epoxide | trans-Fused Epoxide |

| Symmetry | High ( | Lower symmetry. Bridgehead protons distinct. |

| 6–10 Hz (Typical for cis-fusion in 5-membered rings) | 0–4 Hz (Dihedral angle | |

| Bridgehead carbons shielded relative to trans. | Bridgehead carbons deshielded due to strain. |

Protocol for Identification:

-

NOESY: In the cis-isomer, a strong NOE correlation is observed between the two bridgehead protons. In the trans-isomer, this correlation is absent.[1][2]

-

Coupling Analysis: Measure the vicinal coupling between the bridgehead protons (if not equivalent) or between bridgehead and adjacent methylene protons.

Part 5: Implications for Drug Development

Scaffold Design

The cis-1,2-epoxyoctahydropentalene unit serves as a rigid yet functionalizable scaffold. It mimics the "corner" motifs found in complex terpenes (e.g., triquinanes).

-

Pharmacophore Placement: The "cup" shape allows for the precise positioning of substituents on the convex face, ideal for binding into hydrophobic pockets of enzymes.

Metabolic Stability

The cis-fused system is metabolically robust compared to the trans-fused system. The trans-fused epoxide is likely to be a "structural alert" in drug design due to its high potential for non-specific alkylation of proteins (reactivity driven by strain release).

References

-

NIST Chemistry WebBook. cis-Bicyclo[3.3.0]oct-2-ene Thermochemistry.[3] National Institute of Standards and Technology. [Link]

-

NIST Chemistry WebBook. trans-Bicyclo[3.3.0]octane Thermochemistry.[3] National Institute of Standards and Technology. [Link]

-

Organic Letters. Photoinduced Intramolecular Cyclization... Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton. (2022).[4][5] American Chemical Society. [Link]

-

Journal of the Chemical Society. Stability of 2,4-diazabicyclo[3.3.0]octane-3,7-diones... (1980). RSC Publishing. [Link]

Sources

Unraveling the Synthesis of a Potent Antibiotic: A Historical and Technical Guide to Pentalenolactone Biosynthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

The journey to understand how nature constructs complex molecules is a story of meticulous investigation, insightful chemistry, and powerful technology. This guide delves into the history of the discovery of the biosynthetic intermediates of pentalenolactone, a potent sesquiterpenoid antibiotic produced by various Streptomyces species. We will explore the key scientific breakthroughs, the experimental logic that guided the research, and the detailed methodologies that unveiled the intricate enzymatic steps in this fascinating pathway.

Introduction: The Significance of Pentalenolactone

Pentalenolactone is a member of the pentalenene family of sesquiterpenoid antibiotics, first isolated in 1957.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi and protozoa.[1][2][3] Its mode of action involves the irreversible inactivation of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in central metabolism.[2][3][4] This unique target has made pentalenolactone and its derivatives attractive scaffolds for the development of novel therapeutic agents. Understanding its biosynthesis is therefore of fundamental scientific interest and holds potential for bioengineering and synthetic biology applications.

The Dawn of Discovery: From Isotopic Labeling to Gene Clusters

The initial steps in elucidating the pentalenolactone biosynthetic pathway relied on classical isotopic labeling studies. These experiments in the 1980s established that the journey begins with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), to form the parent hydrocarbon, pentalenene.[2][5] However, the subsequent oxidative transformations that convert this simple hydrocarbon into the complex, lactone-containing final product remained a black box for many years.

A major breakthrough came with the advent of genome sequencing and bioinformatics. By the early 2000s, the complete genome sequence of Streptomyces avermitilis was available, revealing a multitude of gene clusters predicted to be involved in secondary metabolism.[4][6] This set the stage for a new era of "genome mining" to identify the genetic blueprint for pentalenolactone biosynthesis.

In 2006, a pivotal study identified a 13.4 kb gene cluster in S. avermitilis containing 13 unidirectionally transcribed open reading frames (ORFs) as the putative pentalenolactone (ptl) biosynthetic operon.[4][6][7] Deletion of this entire cluster abolished the production of pentalenolactone metabolites, while its transfer to a non-producing host, Streptomyces lividans, resulted in the production of pentalenic acid, a known shunt metabolite of the pathway.[2][4][6] This provided definitive evidence that this gene cluster was indeed responsible for pentalenolactone biosynthesis.

A Step-by-Step Unraveling of the Oxidative Cascade

With the gene cluster in hand, researchers could then systematically investigate the function of each encoded enzyme. This was primarily achieved through a combination of heterologous expression of individual genes in hosts like Escherichia coli, purification of the recombinant enzymes, and in vitro biochemical assays with potential substrates.

The Gateway Enzyme: Pentalenene Synthase (PtlA)

The first enzyme in the pathway to be characterized was PtlA. The ptlA gene (SAV2998) was expressed in E. coli, and the resulting protein was shown to be a pentalenene synthase.[4][6][7] This enzyme catalyzes the Mg²⁺-dependent cyclization of farnesyl diphosphate into the tricyclic sesquiterpene hydrocarbon, pentalenene.[8] The crystal structure of pentalenene synthase has since been solved, providing detailed insights into its catalytic mechanism.

Experimental Workflow: Characterization of Pentalenene Synthase (PtlA)

Caption: Workflow for the cloning, expression, purification, and functional characterization of Pentalenene Synthase (PtlA).

The Initial Oxidations: The Role of Cytochrome P450 PtlI

Following the formation of pentalenene, a series of oxidative modifications are required. The ptlI gene (SAV2999), encoding a cytochrome P450 (CYP183A1), was identified as a key player in this process.[9][10] Recombinant PtlI was shown to bind pentalenene with high affinity.[9][10] In the presence of NADPH and suitable redox partners, PtlI catalyzes the stepwise oxidation of pentalenene to pentalen-13-ol and then to pentalen-13-al.[9][10] More recent studies have demonstrated that PtlI can further catalyze the oxidation of pentalen-13-al to 1-deoxypentalenic acid, thus completing the three-step oxidation of a methyl group to a carboxylic acid.[11]

| Intermediate | Enzyme | Cofactors/Redox Partners | Product | Reference |

| Pentalenene | PtlI (CYP183A1) | NADPH, Ferredoxin, Ferredoxin Reductase | Pentalen-13-ol | [9][10] |

| Pentalen-13-ol | PtlI (CYP183A1) | NADPH, Ferredoxin, Ferredoxin Reductase | Pentalen-13-al | [9][10] |

| Pentalen-13-al | PtlI (CYP183A1) | NADPH, Ferredoxin, Ferredoxin Reductase | 1-Deoxypentalenic acid | [11] |

| Table 1: Stepwise oxidation of pentalenene catalyzed by PtlI. |

Hydroxylation by a Non-Heme Iron Dioxygenase: The Function of PtlH

The next crucial step in the pathway is the hydroxylation of 1-deoxypentalenic acid. The enzyme responsible for this transformation was identified as PtlH (SAV2991), a non-heme iron, α-ketoglutarate-dependent dioxygenase.[12][13] Incubation of recombinant PtlH with 1-deoxypentalenic acid in the presence of Fe(II), α-ketoglutarate, and O₂ resulted in the formation of a new intermediate, 11β-hydroxy-1-deoxypentalenic acid.[12][13][14] The structure and stereochemistry of this product were confirmed by extensive NMR analysis.[12]

Experimental Protocol: In Vitro Assay of PtlH

-

Reaction Mixture Preparation: In a total volume of 1.5 mL, combine the following in 100 mM Tris buffer (pH 7.3):

-

Purified recombinant PtlH (1.66 µM)

-

α-ketoglutarate (2 mM)

-

L-ascorbic acid (2 mM)

-

FeSO₄ (1 mM)

-

DTT (1.5 mM)

-

Bovine catalase (1 mg/mL)

-

-

Substrate Addition: Add (±)-1-deoxypentalenic acid to a final concentration of 0.64 mM.

-

Incubation: Incubate the reaction mixture overnight at room temperature.

-

Product Extraction: Acidify the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted product by GC-MS and NMR for the identification of 11β-hydroxy-1-deoxypentalenic acid.

A Dehydrogenase at Work: The Discovery Catalyzed by PtlF

Following the hydroxylation step, a dehydrogenase comes into play. The ptlF gene (SAV2993) was cloned and overexpressed, and the resulting protein, PtlF, was characterized as a short-chain dehydrogenase/reductase.[2][15] PtlF was shown to catalyze the NAD⁺-dependent oxidation of 1-deoxy-11β-hydroxypentalenic acid to a new intermediate, 1-deoxy-11-oxopentalenic acid.[2][15] This discovery filled another gap in the biosynthetic pathway.

| Kinetic Parameter | Value |

| kcat | 0.65 ± 0.03 s⁻¹ |

| Km for 1-deoxy-11β-hydroxypentalenic acid | 6.5 ± 1.5 µM |

| Km for NAD⁺ | 25 ± 3 µM |

| Table 2: Steady-state kinetic parameters for PtlF at pH 8.0.[2][15] |

The Final, Intricate Rearrangement: Pentalenolactone Synthase

The final and perhaps most remarkable step in the biosynthesis of pentalenolactone is the conversion of pentalenolactone F to the active antibiotic. This transformation is catalyzed by a cytochrome P450 monooxygenase, termed pentalenolactone synthase.[16][17] The genes encoding this enzyme, penM in S. exfoliatus and pntM in S. arenae, were identified through genome mining.[3][16][18] Recombinant PenM and PntM were shown to catalyze the oxidative rearrangement of pentalenolactone F to pentalenolactone in the presence of NADPH, ferredoxin, and ferredoxin reductase.[3][18] This reaction is an unprecedented P450-catalyzed oxidative skeletal rearrangement.[3][16]

Pentalenolactone Biosynthetic Pathway

Caption: The biosynthetic pathway of pentalenolactone, highlighting the key intermediates and the enzymes responsible for their transformation.

Conclusion and Future Perspectives

The elucidation of the pentalenolactone biosynthetic pathway is a testament to the power of combining classical biochemistry with modern genomics. The identification of each intermediate and the characterization of the corresponding enzymes have not only provided a deep understanding of how this complex natural product is assembled but have also revealed novel enzymatic reactions. The discovery of a P450-catalyzed skeletal rearrangement in the final step is a particularly striking example of nature's chemical ingenuity.

This knowledge opens up exciting avenues for future research. The characterized enzymes can be used as biocatalysts for the synthesis of novel pentalenolactone analogs with potentially improved therapeutic properties. Furthermore, the elucidation of the regulatory mechanisms governing the expression of the ptl gene cluster could lead to strategies for overproducing pentalenolactone in its native hosts or in engineered systems. The history of the discovery of pentalenolactone's biosynthetic intermediates serves as a compelling case study in the exploration of microbial secondary metabolism, with implications for drug discovery and synthetic biology.

References

-

A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic Pentalenolactone in Streptomyces avermitilis. Biochemistry. [Link]

-

A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic Pentalenolactone in Streptomyces avermitilis - PMC. National Center for Biotechnology Information. [Link]

-

A gene cluster for biosynthesis of the sesquiterpenoid antibiotic pentalenolactone in Streptomyces avermitilis - PubMed. National Center for Biotechnology Information. [Link]

-

Pentalenolactone biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - NIH. National Center for Biotechnology Information. [Link]

-

Biosynthesis of pentalenolactone. The cyclization of farnesyl... - ResearchGate. ResearchGate. [Link]

-

Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC. National Center for Biotechnology Information. [Link]

-

Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis | Journal of the American Chemical Society - ACS Publications. American Chemical Society Publications. [Link]

-

Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, A Non-Heme Iron Dioxygenase of Streptomyces avermitilis | Journal of the American Chemical Society - ACS Publications. American Chemical Society Publications. [Link]

-

Pentalenolactone synthase - Grokipedia. Grokipedia. [Link]

-

Regulation of enzymes involved in the biosynthesis of the sesquiterpene antibiotic pentalenolactone in Streptomyces arenae - PubMed. National Center for Biotechnology Information. [Link]

-

A gene cluster for biosynthesis of the sesquiterpenoid antibiotic pentalenolactone in Streptomyces avermitilis - PubMed. National Center for Biotechnology Information. [Link]

-

REGULATION OF ENZYMES INVOLVED IN THE BIOSYNTHESIS OF THE SESQUITERPENE ANTIBIOTIC PENTALENOLACTONE IN STREPTOMYCES ARENAE - j-stage. J-STAGE. [Link]

-

Genetic organization of pentalenolactone synthesis cluster in producer... - ResearchGate. ResearchGate. [Link]

-

Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. MDPI. [Link]

-

Cytochrome P450-catalyzed allylic oxidation of pentalenene to 1-deoxypentalenic acid in pentalenolactone biosynthesis - Hep Journals. Higher Education Press. [Link]

-

(PDF) Pentalenolactone Biosynthesis. Molecular Cloning and - Amanote Research. Amanote. [Link]

-

Biosynthesis of pentalenene and pentalenolactone | Journal of the American Chemical Society. American Chemical Society Publications. [Link]

-

Genome Mining in Streptomyces. Discovery of an Unprecedented P450-Catalyzed Oxidative Rearrangement That is the Final Step in the Biosynthesis of Pentalenolactone - PMC. National Center for Biotechnology Information. [Link]

-

Pentalenolactone biosynthesis: Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate | Scilit. Scilit. [Link]

-

Pentalenolactone synthase - Wikipedia. Wikipedia. [Link]

-

Pentalenolactone biosynthesis: Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PubMed. National Center for Biotechnology Information. [Link]

-

A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic Pentalenolactone in Streptomyces avermitilis - ACS.org. American Chemical Society Publications. [Link]

-

(PDF) Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV-7469) of Streptomyces avermitilis - ResearchGate. ResearchGate. [Link]

-

Pentalenene synthase - Grokipedia. Grokipedia. [Link]

-

Genome mining in streptomyces. Discovery of an unprecedented P450-catalyzed oxidative rearrangement that is the final step in the biosynthesis of pentalenolactone - PubMed. National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pentalenolactone biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome Mining in Streptomyces. Discovery of an Unprecedented P450-Catalyzed Oxidative Rearrangement That is the Final Step in the Biosynthesis of Pentalenolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic Pentalenolactone in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A gene cluster for biosynthesis of the sesquiterpenoid antibiotic pentalenolactone in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cytochrome P450-catalyzed allylic oxidation of pentalenene to 1-deoxypentalenic acid in pentalenolactone biosynthesis [journal.hep.com.cn]

- 12. Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. (PDF) Pentalenolactone Biosynthesis. Molecular Cloning and [research.amanote.com]

- 15. Pentalenolactone biosynthesis: Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. grokipedia.com [grokipedia.com]

- 17. Pentalenolactone synthase - Wikipedia [en.wikipedia.org]

- 18. Genome mining in streptomyces. Discovery of an unprecedented P450-catalyzed oxidative rearrangement that is the final step in the biosynthesis of pentalenolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 1,2-Epoxyoctahydropentalene from 1,2-Dihydropentalene

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1,2-epoxyoctahydropentalene, a valuable bicyclic epoxide intermediate, from its precursor, 1,2-dihydropentalene. Pentalene and its derivatives are of significant interest in organic chemistry due to their unique electronic and structural properties, including their anti-aromatic character in the fully unsaturated form.[1][2] The targeted epoxide, 1,2-epoxyoctahydropentalene, serves as a key building block for the stereocontrolled introduction of functionalities across the fused five-membered ring system. This application note details a robust protocol for the epoxidation of 1,2-dihydropentalene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for such transformations.[3][4][5] The protocol emphasizes safety considerations, reaction optimization, and methods for purification and characterization of the final product.

Introduction and Scientific Rationale

The pentalene bicyclo[3.3.0]octane framework is a core structural motif in a variety of natural products and synthetic targets. The introduction of an epoxide moiety onto this scaffold provides a versatile handle for subsequent nucleophilic ring-opening reactions, allowing for the diastereoselective installation of various functional groups.[6] The synthesis of 1,2-dihydropentalene itself can be achieved through several established routes, often involving annulation strategies from cyclopentadiene derivatives.[7][8][9]

The choice of meta-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent is predicated on its reliability, commercial availability, and well-understood reaction mechanism.[3][4] The epoxidation of an alkene with a peroxyacid like m-CPBA proceeds via a concerted "butterfly" transition state, where an oxygen atom is transferred from the peroxyacid to the double bond in a syn-addition fashion.[3] This stereospecificity is crucial for maintaining the stereochemical integrity of the bicyclic system. The electron-rich nature of the double bond in 1,2-dihydropentalene makes it susceptible to electrophilic attack by the peroxyacid.[10][11]

Experimental Workflow Overview

The synthesis of 1,2-epoxyoctahydropentalene from 1,2-dihydropentalene can be logically broken down into three key stages: Synthesis of the starting material, the epoxidation reaction, and finally, the purification and characterization of the product.

Figure 1: A high-level overview of the experimental workflow.

Detailed Synthesis Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,2-Dihydropentalene | >95% | Synthesized in-house or Commercial | Ensure purity by NMR before use. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% | Major Chemical Supplier | Store at 2-8 °C. Purity can affect reaction stoichiometry. |

| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Use a dry solvent to prevent epoxide ring-opening. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | N/A | Prepared in-house. |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | ACS Grade | N/A | Prepared in-house. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Chemical Supplier | For drying the organic phase. |

| Silica Gel | 230-400 mesh | Major Chemical Supplier | For column chromatography. |

| Hexane | HPLC Grade | Major Chemical Supplier | For column chromatography. |

| Ethyl Acetate | HPLC Grade | Major Chemical Supplier | For column chromatography. |

Safety Precautions

-

Organic peroxides like m-CPBA are potentially explosive and should be handled with extreme care. [12][13][14] Avoid friction, shock, and heat.[12][13][14] Always use non-sparking spatulas and equipment.[12]

-

Work in a well-ventilated fume hood at all times.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[12][13][14]

-

Dichloromethane is a suspected carcinogen; handle it with appropriate care and minimize exposure.

-

Have an appropriate quenching agent (e.g., sodium thiosulfate solution) readily available in case of spills.

Step-by-Step Epoxidation Procedure

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-dihydropentalene (1.00 g, 9.42 mmol, 1.0 equiv).

-

Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice-water bath.

-

-

Reagent Addition:

-

In a separate beaker, weigh out meta-chloroperoxybenzoic acid (m-CPBA) (77% purity, 2.45 g, 10.36 mmol, 1.1 equiv).

-

Add the m-CPBA portion-wise to the stirred solution of 1,2-dihydropentalene over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Quench the excess m-CPBA by slowly adding 20 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 10 minutes.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 2 x 20 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and 1 x 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Eluent System: A gradient of 1% to 10% ethyl acetate in hexane is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 1,2-epoxyoctahydropentalene as a colorless oil.

Mechanistic Representation

The epoxidation of 1,2-dihydropentalene with m-CPBA follows a concerted mechanism.

Figure 2: The reaction mechanism of epoxidation.

Characterization Data (Expected)

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the epoxide protons, typically in the range of δ 3.0-3.5 ppm. The remaining aliphatic protons of the bicyclic system will appear in the upfield region.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for the two epoxide carbons in the range of δ 50-60 ppm.

-

Infrared (IR) Spectroscopy: The disappearance of the C=C stretch from the starting material (around 1650 cm⁻¹) and the appearance of a C-O stretch for the epoxide (around 1250 cm⁻¹ and 850-950 cm⁻¹) would be indicative of a successful reaction.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 1,2-epoxyoctahydropentalene (C₈H₁₀O).

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Cause: Incomplete reaction or decomposition of the product.

-

Solution: Ensure the m-CPBA used is of high purity and the stoichiometry is correct. Running the reaction at a lower temperature for a longer duration can sometimes improve yields by minimizing side reactions. Ensure the use of anhydrous solvent, as water can lead to diol formation.[15]

-

-

Presence of Diol Byproduct:

-

Cause: Ring-opening of the epoxide by residual acid or water.

-

Solution: A thorough wash with sodium bicarbonate solution is crucial to remove all acidic byproducts. Ensure all glassware is thoroughly dried and an anhydrous solvent is used.

-

-

Difficulty in Purification:

-

Cause: Similar polarities of the product and byproducts.

-

Solution: A slow and careful column chromatography with a shallow eluent gradient is recommended. If separation is still challenging, consider alternative purification techniques such as preparative TLC or HPLC.

-

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 1,2-epoxyoctahydropentalene from 1,2-dihydropentalene using m-CPBA. Adherence to the safety precautions, careful monitoring of the reaction, and proper purification techniques are essential for obtaining the desired product in high yield and purity. This versatile epoxide intermediate can be a valuable tool for the synthesis of complex molecules in drug discovery and materials science.

References

-

European Organic Peroxide Safety Group. (n.d.). Safe Handling. Retrieved from [Link]

-

HSI. (n.d.). Organic Peroxides in the Workplace. Retrieved from [Link]

-

SLAC National Accelerator Laboratory. (2013, May 20). Organic Peroxides Safe Handling Guideline. Retrieved from [Link]

-

HM Royal. (2024, November 19). Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Safety and Handling of Organic Peroxides. Retrieved from [Link]

-

Coskun, N. (2011). 1,2-Dihydropentalenes from Fulvenes by [6 + 2] Cycloadditions with 1-Isopropenylpyrrolidine. The Journal of Organic Chemistry, 76(22), 9264–9269. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,4,6-tetraphenyl-1,2-dihydropentalene from 1,3,6-triphenylfulvene. Retrieved from [Link]

-

ACS Publications. (2022, October 5). Connect Four: Tetraarylated Dihydropentalenes and Triarylated Monocyclic Pentafulvenes from Cyclopentadienes and Enones. The Journal of Organic Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2022, October 5). Connect Four: Tetraarylated Dihydropentalenes and Triarylated Monocyclic Pentafulvenes from Cyclopentadienes and Enones. Retrieved from [Link]

-

Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

-

Oreate AI Blog. (2025, December 30). The Role of McPba in Alkene Transformations. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, May 6). Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA. Retrieved from [Link]

-

de Smet, M. J., Wynberg, H., & Witholt, B. (1981). Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. Applied and Environmental Microbiology, 42(5), 811–816. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. Retrieved from [Link]

-

Schwartz, R. D., & McCoy, C. J. (1977). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. Applied and Environmental Microbiology, 34(1), 47–49. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Formation of epoxides from alkenes using m-CPBA. Retrieved from [Link]

-

Karadakov, P. B., & PAF, A. (2019). Perturbing Pentalene: Aromaticity and Antiaromaticity in a Non-Alternant Polycyclic Aromatic Hydrocarbon and BN-Heteroanalogues. Chemistry – A European Journal, 25(29), 7114–7122. Retrieved from [Link]

- Google Patents. (n.d.). DE19628296C2 - Process for the preparation of 1,2-epoxyoctane.

-

Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

-

PubChem. (n.d.). Pentalene. Retrieved from [Link]

-

IntechOpen. (2024, August 28). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Retrieved from [Link]

-

Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide. Retrieved from [Link]

Sources

- 1. Perturbing Pentalene: Aromaticity and Antiaromaticity in a Non‐Alternant Polycyclic Aromatic Hydrocarbon and BN‐Heteroanalogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentalene | C8H6 | CID 5460726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Role of McPba in Alkene Transformations - Oreate AI Blog [oreateai.com]

- 5. orientjchem.org [orientjchem.org]

- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 7. 1,2-Dihydropentalenes from Fulvenes by [6 + 2] Cycloadditions with 1-Isopropenylpyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. eopsg.org [eopsg.org]

- 13. hsi.com [hsi.com]

- 14. hmroyal.com [hmroyal.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: A Comprehensive Protocol for the Epoxidation of Bicyclo[3.3.0]oct-2-ene using mCPBA

Abstract

This document provides a detailed protocol for the epoxidation of bicyclo[3.3.0]oct-2-ene utilizing meta-chloroperoxybenzoic acid (mCPBA). This reaction is a fundamental transformation in organic synthesis, yielding the corresponding epoxide, a versatile intermediate for further functionalization. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety precautions, and purification strategies. The protocol emphasizes the rationale behind experimental choices to ensure reproducibility and high-yield synthesis.

Introduction

The epoxidation of alkenes is a cornerstone reaction in organic chemistry, providing a powerful method for the introduction of an oxygen atom and the creation of a strained three-membered ring.[1] The resulting epoxides are highly valuable synthetic intermediates due to their susceptibility to ring-opening reactions with a variety of nucleophiles, enabling the stereocontrolled formation of diverse functional groups. Bicyclo[3.3.0]octane scaffolds are prevalent in numerous natural products and pharmacologically active compounds, making the targeted functionalization of their unsaturated precursors, such as bicyclo[3.3.0]oct-2-ene, a topic of significant interest.[2]

meta-Chloroperoxybenzoic acid (mCPBA) is a widely used reagent for this transformation due to its commercial availability, relative stability, and ease of handling compared to other peroxy acids.[3][4] The reaction proceeds via a concerted mechanism, known as the Prilezhaev reaction, where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition.[5][6] This stereospecificity is a key advantage, allowing for the predictable synthesis of stereochemically defined products.

This application note will detail a robust protocol for the epoxidation of bicyclo[3.3.0]oct-2-ene, discuss the underlying reaction mechanism and stereochemical considerations, and provide comprehensive guidance on safety, workup, and purification.

Reaction Scheme

Mechanistic Insights: The Prilezhaev Reaction

The epoxidation of an alkene with a peroxy acid like mCPBA is a concerted, single-step process.[7] The mechanism, often referred to as the "butterfly" mechanism, involves the transfer of an oxygen atom from the peroxy acid to the alkene.[7]

Several key electronic and steric factors govern this reaction:

-

Electrophilic Attack: The π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen atom of the peroxy acid.[6]

-

Concerted Bond Formation and Cleavage: Simultaneously, the O-O bond of the peroxy acid breaks, and the new C-O bonds of the epoxide form. The proton of the peroxy acid is transferred to the carbonyl oxygen of the newly formed carboxylic acid byproduct.[5][8]

-

Syn-Addition: This concerted mechanism dictates that the oxygen atom is delivered to one face of the alkene, resulting in a syn-addition and the retention of the starting alkene's stereochemistry.[5] For a cis-alkene, a cis-epoxide is formed, and for a trans-alkene, a trans-epoxide is formed.[6]

In the case of bicyclo[3.3.0]oct-2-ene, the approach of the mCPBA molecule is subject to steric hindrance. The convex face of the bicyclic system is generally more accessible, leading to a preferential attack from the exo face. However, the degree of stereoselectivity can be influenced by the specific substitution pattern on the bicyclic framework.[9][10]

Materials and Equipment

| Reagents | Grade | Supplier | Notes |

| bicyclo[3.3.0]oct-2-ene | ≥95% | Standard chemical supplier | |

| meta-Chloroperoxybenzoic acid (mCPBA) | 70-75% | Standard chemical supplier | Stored at 2-8 °C.[11][12] Purity should be assayed before use if quantitative results are critical. |

| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier | |

| Saturated sodium bicarbonate (NaHCO₃) solution | Prepared in-house | ||

| Saturated sodium sulfite (Na₂SO₃) solution | Prepared in-house | ||

| Brine (saturated NaCl solution) | Prepared in-house | ||